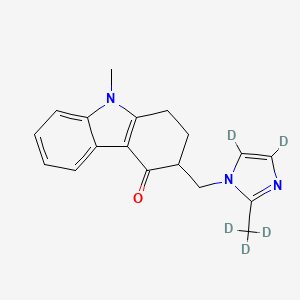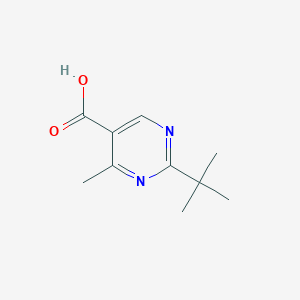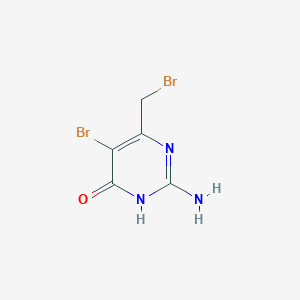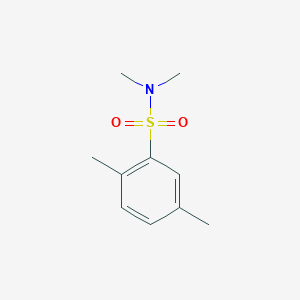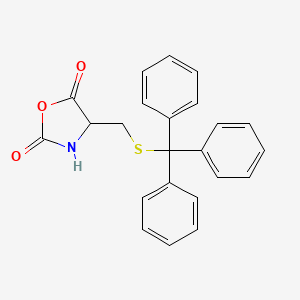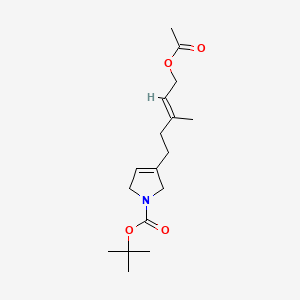![molecular formula C10H17NO6S B15128111 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid](/img/structure/B15128111.png)
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid is a complex organic compound with a unique structure that includes a thiolane ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protected amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid typically involves multiple steps. One common approach is to start with the thiolane ring precursor, which is then functionalized with the carboxylic acid group. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during the synthesis process. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and free amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amine can be deprotected to reveal a free amine, which can then form covalent bonds with target molecules. The thiolane ring and carboxylic acid group also contribute to the compound’s reactivity and ability to form stable complexes with various biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]oxymethyl]benzoic acid
- **4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid
- **4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid
Uniqueness
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid is unique due to its combination of a thiolane ring, a carboxylic acid group, and a Boc-protected amine. This unique structure allows it to participate in a variety of chemical reactions and interact with a wide range of biological targets, making it a versatile compound in scientific research .
Eigenschaften
Molekularformel |
C10H17NO6S |
|---|---|
Molekulargewicht |
279.31 g/mol |
IUPAC-Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid |
InChI |
InChI=1S/C10H17NO6S/c1-10(2,3)17-9(14)11-7-5-18(15,16)4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) |
InChI-Schlüssel |
QFSLXNDTEGBDDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CS(=O)(=O)CC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


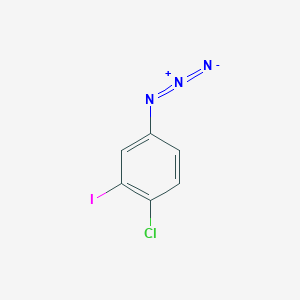
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid](/img/structure/B15128030.png)
